N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives are a group of compounds that have been widely studied due to their diverse biological activities . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of furan derivatives often involves the reaction of furan compounds with various reagents . For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex, often involving multiple rings and functional groups . The structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions, including reactions with ketenes, as mentioned above . The specific reactions would depend on the exact structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely depending on their exact structure . These properties can be determined using various analytical techniques.Scientific Research Applications
Enzymatic Synthesis of Biobased Polyesters
Furan derivatives like 2,5-Bis(hydroxymethyl)furan serve as valuable biobased monomers for synthesizing polyesters, utilizing enzymatic polymerization. These novel biobased furan polyesters exhibit promising physical properties for sustainable material development, highlighting the potential of furan derivatives in creating environmentally friendly polymers (Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts, is a crucial process in biorefinery. This process leads to the production of valuable chemicals like furfuryl alcohol and tetrahydrofurfuryl alcohol, showcasing the role of furan derivatives in renewable chemical synthesis (Nakagawa et al., 2013).
DNA Topoisomerases Inhibition
Certain furan derivatives exhibit inhibitory activities against DNA topoisomerases I and II, indicating potential applications in cancer research and therapy. The ability of these compounds to inhibit topoisomerases, essential enzymes for DNA replication and cell division, points to their potential as anticancer agents (Lee et al., 2007).
Radical Scavenging Activity
Furan derivatives have been explored for their radical scavenging activities, indicating their potential as antioxidants. The ability to scavenge free radicals makes them interesting for applications in material science, pharmaceuticals, and as protective agents against oxidative stress (Ciuffreda et al., 2016).
Corrosion Inhibition
Amino acid compounds incorporating furan moieties have been studied as eco-friendly corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metal surfaces from corrosion highlights the applicability of furan derivatives in industrial maintenance and preservation (Yadav et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-16(13-5-7-14(8-6-13)17-4-2-10-26-17)12-21-19(24)18(23)20-11-15-3-1-9-25-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBGNTZYBUTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.